4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Description
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide is a sulfone derivative of tetrahydrothiophene, characterized by a hydroxyl group at position 3 and a methylamino substituent at position 2.
Properties
IUPAC Name |
4-(methylamino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGOTPNJUNJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378203 | |
| Record name | 4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66419-61-2 | |
| Record name | 4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide typically involves the reaction of tetrahydrothiophene derivatives with methylamine under controlled conditions. One common method includes the use of a condensation reaction where sulfur, an α-methylene carbonyl compound, and an α-cyano ester are reacted to form aminothiophene derivatives . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions typically require controlled temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its sulfone group can participate in redox reactions, affecting oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Methylamino vs. However, benzylamino derivatives exhibit higher lipophilicity, favoring membrane permeability . Hydroxyethylamino vs. Methoxyethylamino: The hydroxyl group in the hydroxyethyl derivative confers greater aqueous solubility (LogP = -2.09) compared to the methoxy variant, which trades hydrophilicity for metabolic stability .
Biological Activity
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a methylamino group and a sulfonyl moiety. Its structure contributes to its interaction with biological targets, potentially influencing various biochemical pathways.
Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter systems, particularly in the context of piperidine derivatives. The mechanism of action may involve:
- Receptor Binding : Compounds like this compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
Biological Activities
The biological activities of this compound have been explored in various studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Antitumor Effects : Similar compounds have shown potential in inhibiting tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : The compound may also modulate inflammatory responses, possibly through cytokine regulation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Reduced tumor cell viability | |
| Anti-inflammatory | Decreased cytokine levels |
Case Studies
Several case studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:
-
Case Study on Antimicrobial Effects :
- A study evaluated the antibacterial effects of various tetrahydrothiophene derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
-
Case Study on Antitumor Activity :
- In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways.
-
Case Study on Anti-inflammatory Effects :
- Research focusing on inflammatory models showed that treatment with this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
